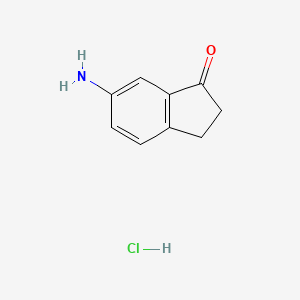

6-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Description

Contextualization within Indanone and Indene Chemical Scaffolds

The foundational structure of 6-amino-2,3-dihydro-1H-inden-1-one hydrochloride is the indanone skeleton, which itself is derived from indene. Indane and its analogues represent an attractive and rigid bicyclic ring framework, consisting of a benzene (B151609) ring fused to a five-membered ring. researchgate.net This structural rigidity and the diverse chemical properties it imparts make the indanone core a "privileged structural motif" in medicinal chemistry. nih.gov

Indanone-containing scaffolds are key components in a wide array of natural products and synthetically developed bioactive molecules. nih.govresearchgate.net Their established presence in pharmaceuticals has made them attractive targets for synthetic chemists. researchgate.net The versatility of the indanone scaffold has led to its exploration in developing treatments for various conditions, including neurodegenerative disorders, cancer, and microbial infections. researchgate.netnih.gov The successful development of the Alzheimer's drug Donepezil, which is derived from an indanone structure, significantly boosted scientific interest in this molecular framework. nih.gov

6-Amino-2,3-dihydro-1H-inden-1-one is a specific functionalized version of the 1-indanone (B140024) core. The addition of an amino group at the 6-position of the aromatic ring provides a key point for further chemical elaboration, allowing for the synthesis of a diverse library of derivative compounds for biological screening.

Chemical Properties of 6-Amino-2,3-dihydro-1H-inden-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO uni.lu |

| Synonyms | 6-Amino-1-indanone, 6-Amino-2,3-dihydro-1-oxo-1H-indene rlavie.com |

| Appearance | Pale-yellow to off-white solid rlavie.com |

| Monoisotopic Mass | 147.068 g/mol uni.lu |

| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)N uni.lu |

| InChI Key | UOJCPAAEKXNPQT-UHFFFAOYSA-N uni.lu |

Historical Development and Emerging Research Trajectories

While a detailed historical timeline for this compound specifically is not extensively documented in seminal publications, its development is intrinsically linked to the broader history of indanone chemistry. The study of indanones and their derivatives has been a persistent area of research for decades, with significant advancements in synthetic methodologies continually expanding their accessibility and application. nih.govbeilstein-journals.org

The trajectory of research into indanone scaffolds gained substantial momentum following the clinical success of indanone-based pharmaceuticals. nih.gov For instance, the development of rasagiline, an anti-Parkinson's medication, involves the intermediate 2,3-dihydro-1H-indenes-1-amine, a closely related amino-indane derivative. google.com This highlights the long-standing interest in using functionalized indane skeletons as precursors for therapeutically important molecules.

Emerging research continues to build on this foundation, with several key trajectories:

Neurodegenerative Disorders: Inspired by the success of donepezil, research into indanone derivatives as potential agents for Alzheimer's and Parkinson's diseases remains a primary focus. nih.gov Scientists are exploring how modifications to the indanone core can modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE). nih.gov

Oncology: The indanone scaffold has been investigated for its potential in developing anticancer agents. researchgate.net Derivatives have been explored as tubulin depolymerizing agents and inhibitors for various cancers, including breast cancer and leukemia. rsc.orgsemanticscholar.org

Antimicrobial Agents: More recent studies have explored the synthesis of novel indanone derivatives coupled with other heterocyclic systems as potential antibacterial and antifungal agents. researchgate.net

Overview of Chemical Significance in Organic Synthesis and Medicinal Chemistry

The chemical significance of this compound is twofold, spanning its utility in both organic synthesis and medicinal chemistry.

In organic synthesis , the compound is a versatile intermediate. organic-chemistry.org Its structure contains two primary reactive sites: the ketone group on the cyclopentanone (B42830) ring and the amino group on the aromatic ring. The ketone can undergo a wide range of carbonyl chemistry reactions, while the nucleophilic amino group is readily modified through acylation, alkylation, or diazotization, serving as a handle to attach various other molecular fragments. This dual functionality allows chemists to use it as a starting material to construct more elaborate fused- and spirocyclic frameworks. nih.gov

In medicinal chemistry , this compound serves as a valuable scaffold for drug discovery. The indanone core is considered a "promising scaffold" due to its proven affinity for several enzymes associated with neurological disorders. nih.gov By using this compound as a starting point, medicinal chemists can synthesize a series of N-substituted derivatives to perform structure-activity relationship (SAR) studies. nih.gov These studies are crucial for optimizing a compound's biological activity and identifying new lead candidates for drug development. The arylidene indanone scaffold, for example, has been explored for its potential as an inhibitor of cholinesterases and as an antimalarial agent. rsc.orgsemanticscholar.org The inherent structure of 6-amino-2,3-dihydro-1H-inden-1-one provides an ideal foundation for creating such derivatives.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5H,2,4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJOAUCGGIDNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 6 Amino 2,3 Dihydro 1h Inden 1 One Hydrochloride

Strategic Approaches to the Synthesis of the Indanone Core

The construction of the 2,3-dihydro-1H-inden-1-one (or 1-indanone) scaffold is the foundational challenge in synthesizing the target molecule. These strategies primarily involve the formation of the five-membered ring fused to the benzene (B151609) ring through intramolecular cyclization reactions.

Precursor Selection and Conversion Routes for Dihydroindenones

Key precursor conversion routes include:

Cyclization of 3-Arylpropionic Acids: Hydrocinnamic acid (3-phenylpropanoic acid) and its substituted derivatives can be cyclized using strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA). researchgate.netbeilstein-journals.org For instance, ferulic acid has been hydrogenated to its saturated propionic acid derivative and then cyclized to form a methoxy-substituted 1-indanone (B140024). researchgate.netbeilstein-journals.org

From Acid Chlorides: The corresponding acid chlorides of 3-arylpropionic acids can undergo intramolecular Friedel-Crafts acylation, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). nih.gov This method was used to prepare fluorinated 1-indanones from the respective acid chlorides. nih.gov

Nazarov Cyclization: This electrocyclization of divinyl ketones or related precursors offers another pathway to the indanone core. researchgate.netbeilstein-journals.org For example, α,β-unsaturated aryl ketones can be converted to fluorine-containing 1-indanone derivatives in a tandem reaction catalyzed by Cu(II) triflate. beilstein-journals.org

The selection of the precursor is strategically linked to the desired substitution pattern on the final indanone product.

Multistep Reaction Sequences and Process Optimization

The synthesis of 6-amino-2,3-dihydro-1H-inden-1-one is inherently a multistep process that requires careful planning and optimization. vapourtec.comyoutube.com A representative synthetic sequence starts from a commercially available, appropriately substituted benzene derivative.

A common multistep pathway is outlined below:

Preparation of the Precursor: Starting with a compound like 3-nitrocinnamic acid, the first step is often the reduction of the alkene double bond to yield 3-(3-nitrophenyl)propanoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Intramolecular Cyclization: The resulting propanoic acid is then cyclized to form the indanone ring. This is typically an intramolecular Friedel-Crafts acylation. The reaction is promoted by strong acids, with polyphosphoric acid (PPA) being a frequently used reagent, to yield 6-nitro-2,3-dihydro-1H-inden-1-one.

Reduction of the Nitro Group: The nitro group on the indanone core is subsequently reduced to an amine. This transformation is commonly carried out using reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation. This step yields 6-amino-2,3-dihydro-1H-inden-1-one.

Salt Formation: Finally, the resulting amino-indanone is treated with hydrochloric acid to form the stable hydrochloride salt.

Optimization of such a sequence involves adjusting reaction conditions—such as temperature, reaction time, and catalyst choice—at each step to maximize yield and purity. For example, the degree of hydrolysis of polyphosphoric acid can have a crucial effect on the regioselectivity of the cyclization step. rug.nl

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Nitrocinnamic acid | H₂, Pd/C | 3-(3-Nitrophenyl)propanoic acid | Catalytic Hydrogenation |

| 2 | 3-(3-Nitrophenyl)propanoic acid | Polyphosphoric Acid (PPA) | 6-Nitro-2,3-dihydro-1H-inden-1-one | Intramolecular Friedel-Crafts Acylation |

| 3 | 6-Nitro-2,3-dihydro-1H-inden-1-one | SnCl₂, HCl or H₂/Pd/C | 6-Amino-2,3-dihydro-1H-inden-1-one | Nitro Group Reduction |

| 4 | 6-Amino-2,3-dihydro-1H-inden-1-one | HCl | 6-Amino-2,3-dihydro-1H-inden-1-one hydrochloride | Salt Formation |

Influence of Protecting Groups on Amine Functionalization in Indanone Synthesis

When performing chemical modifications on molecules that contain a reactive amino group, it is often necessary to temporarily "protect" this group to prevent it from undergoing undesired reactions. libretexts.org In the synthesis of aminoindanones, particularly when the amino group is introduced early or is present on the precursor, protecting groups are essential.

The reactivity of amines stems from the lone pair of electrons on the nitrogen atom. libretexts.org Protecting the amino group involves converting it into a less reactive derivative, which can be reversed later to regenerate the original amine. libretexts.org

Common strategies for protecting amino groups include:

Acylation: The amine can be converted to an amide, for example, by reacting it with an acid chloride or anhydride (B1165640). A common protecting group is the acetyl group, forming an acetamide. For instance, in the synthesis of certain indanone derivatives, an acetamido group is carried through several steps before being hydrolyzed back to the amine using aqueous HCl. nih.gov

Carbamates: Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used to protect amines by converting them into carbamates. These groups can be selectively removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz).

Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, converts the amine to a sulfonamide, which is significantly less nucleophilic.

The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting other parts of the molecule.

Regioselective and Stereoselective Synthesis of this compound and its Analogs

Achieving specific substitution patterns (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereoselectivity) are hallmarks of advanced organic synthesis. These principles are applied to the synthesis of indanones to produce specific isomers and enantiomers.

Control of Substitution Patterns on the Aromatic Ring

Regioselectivity in the synthesis of substituted indanones is primarily controlled during the intramolecular Friedel-Crafts cyclization step. The directing effects of substituents already present on the aromatic ring of the 3-arylpropionic acid precursor determine the position of ring closure and thus the substitution pattern of the final product.

Directing Effects: For a 3-phenylpropanoic acid precursor with a substituent at the meta-position (C3), cyclization can theoretically lead to either a 4-substituted or a 6-substituted indanone. The electronic nature of the substituent governs the outcome. Electron-donating groups (e.g., methoxy) typically direct ortho- and para-, while electron-withdrawing groups (e.g., nitro) direct meta-. In the context of the cyclizing propyl chain, a meta-nitro group (-NO₂) on the precursor will direct the acylation to the position para to it, resulting in the formation of 6-nitro-1-indanone.

Reaction Conditions: The choice of catalyst and reaction conditions can also influence regioselectivity. It has been found that the composition of polyphosphoric acid (PPA), specifically its P₂O₅ content, can be modulated to switch the regioselectivity in the synthesis of certain electron-rich indanones. rug.nl This provides a tool for chemists to favor one isomer over another.

By carefully selecting a precursor with the appropriate directing group, chemists can synthesize a specific regioisomer, such as the 6-amino derivative, with high selectivity.

Stereochemical Control and Chiral Synthesis of Indanone Derivatives

The carbonyl carbon at position 1 of the indanone ring is prochiral. If a substituent is introduced at this position, such as converting the ketone to an amine, a chiral center is created. The synthesis of specific enantiomers (chiral synthesis) of aminoindanes is of significant interest.

Several methods have been developed for the stereoselective synthesis of aminoindanone derivatives:

Enzymatic Reductive Amination: Biocatalysis offers a powerful route to chiral amines. Transaminase enzymes can catalyze the transfer of an amino group from an amine donor to a prochiral ketone with high enantioselectivity. ajpamc.com This method allows for the direct amination of an indanone in a single step, producing an enantiomerically pure aminoindan with high chiral purity and good yields, often outperforming traditional chemical processes. ajpamc.com

Use of Chiral Auxiliaries: Another strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. nih.gov The prochiral indanone can be condensed with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the desired chiral amine. nih.gov

Asymmetric Hydrogenation: Chiral metal catalysts can be used for the asymmetric hydrogenation of imines or enamines derived from indanones to produce chiral amines with high enantiomeric excess.

These advanced methods provide access to specific stereoisomers of aminoindanone derivatives, which is often crucial for their intended biological applications.

| Method | Principle | Key Reagent/Catalyst | Advantage | Reference |

|---|---|---|---|---|

| Enzymatic Asymmetric Amination | Direct conversion of a prochiral ketone to a chiral amine using a biocatalyst. | Transaminase enzymes | High enantioselectivity, mild reaction conditions, single step. | ajpamc.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | N-tert-butanesulfinamide | Well-established, predictable stereochemical outcome. | nih.gov |

| Asymmetric Hydrogenation | Stereoselective reduction of a C=N bond using a chiral catalyst. | Chiral Iridium or Rhodium complexes | High efficiency and turnover numbers. | rsc.org |

Catalytic Transformations in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often employs advanced catalytic methods to construct and modify the indanone core. These methodologies offer efficient and selective routes to a variety of structurally diverse compounds.

Applications of Transition Metal Catalysis

Transition metal catalysis plays a pivotal role in the synthesis of indanone derivatives. Nickel and copper-catalyzed reactions are particularly notable for their utility in forming key structural motifs.

Ni-catalyzed hydroacylation: Nickel-catalyzed intramolecular hydroacylation is a powerful method for the synthesis of 2,3-dihydro-1H-inden-1-one derivatives. acs.org This process involves the intramolecular addition of an aldehyde to an alkene, facilitated by a nickel catalyst, to form the cyclic ketone structure of the indanone. While specific examples detailing the synthesis of the 6-amino substituted variant are not prevalent in readily available literature, the general applicability of this method to substituted vinylbenzaldehydes suggests its potential as a synthetic route.

Chan-Lam coupling: The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an amine with a boronic acid to form a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under mild conditions, often at room temperature and open to the air. wikipedia.org The mechanism involves the formation of a copper-aryl complex, followed by reductive elimination to yield the arylated amine. wikipedia.org This methodology is highly relevant for the derivatization of the amino group of 6-amino-2,3-dihydro-1H-inden-1-one, allowing for the introduction of various aryl or heteroaryl substituents at the 6-position. The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

| Parameter | Description |

|---|---|

| Reaction Type | Copper-catalyzed C-N cross-coupling |

| Reactants | Amine (e.g., 6-amino-2,3-dihydro-1H-inden-1-one), Aryl boronic acid |

| Catalyst | Copper complexes (e.g., Cu(OAc)₂) |

| Key Features | Mild reaction conditions, broad substrate scope, tolerance of air and moisture |

Reductive Methodologies

Reductive methods are crucial for the introduction of the amine functionality and for modifications of the indanone scaffold.

Alumino Nickel Reduction: While direct literature on the alumino nickel reduction for this compound is scarce, this method is a known industrial process for the reduction of oximes to their corresponding primary amines. For instance, in the synthesis of a related compound, (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine, an alumino-nickel catalyst is employed for the catalytic reduction of the corresponding oxime. This suggests a viable synthetic pathway where 6-nitro-2,3-dihydro-1H-inden-1-one could be converted to its oxime, followed by reduction to the 6-amino derivative.

Copper-Catalyzed Intramolecular Annulation Reactions

Copper-catalyzed reactions are also instrumental in the formation of the indanone ring system itself. A notable example is the copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes, which leads to the formation of 1-indanones. nih.govfrontiersin.orgnih.gov This reaction proceeds via a radical process and allows for the construction of the indanone framework with a high degree of functional group compatibility. frontiersin.orgnih.gov Although this specific methodology introduces additional functionality, the underlying copper-catalyzed annulation provides a powerful tool for the synthesis of the core 1-indanone structure, which can then be further elaborated to introduce the 6-amino group.

Derivatization and Functionalization Reactions of this compound

The presence of both an amine and a carbonyl group makes this compound a versatile substrate for a wide range of derivatization and functionalization reactions.

Reactions at the Amine Moiety

The primary amino group is a key site for chemical modification, allowing for the introduction of a diverse array of substituents.

Acylation and Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can produce secondary and tertiary amines. These are standard transformations for primary amines and provide straightforward access to a large library of N-substituted derivatives.

Mannich Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, potentially the α-carbon to the carbonyl), an aldehyde (often formaldehyde), and a primary or secondary amine. While the primary amine of 6-amino-2,3-dihydro-1H-inden-1-one can participate as the amine component, it is more commonly used as a scaffold for Mannich reactions involving other amines. For example, 2-(2-hydroxybenzylidene)-2,3-dihydroinden-1-one can undergo a Mannich reaction with various secondary amines and formaldehyde (B43269) to introduce aminomethyl groups onto the phenolic ring. This highlights the reactivity of the indanone system in such transformations.

Modifications of the Carbonyl Group

The carbonyl group at the 1-position offers another handle for extensive chemical modification, leading to a variety of derivatives.

Reduction to Alcohols: The ketone can be reduced to the corresponding alcohol, 6-amino-2,3-dihydro-1H-inden-1-ol, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemistry of the resulting alcohol can often be controlled by the choice of reducing agent and reaction conditions. researchgate.net

Reductive Amination: The carbonyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form new secondary or tertiary amines at the 1-position. researchgate.net This reaction significantly expands the structural diversity of derivatives by introducing a second amino group with various substituents. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ. nih.gov

| Catalyst/Reducing Agent | Amine Source | Key Features |

|---|---|---|

| Co-VB1(1:2)/C-900, H₂ | R-(+)-α-phenethylamine | Direct one-pot synthesis, high selectivity |

| Transaminases (e.g., CC1012) | Various amines | Asymmetric synthesis of chiral amines |

Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be converted to an alkene through olefination reactions. The Wittig reaction, using a phosphonium (B103445) ylide, is a common method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is a variation that often provides better control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.comnrochemistry.comtcichemicals.comorganic-chemistry.org These reactions allow for the introduction of a wide variety of substituted alkylidene groups at the 1-position.

A specific application of this type of reaction is the synthesis of 2-benzylidene-1-indanone (B110557) derivatives. This is achieved through an aldol (B89426) condensation of the 1-indanone with a benzaldehyde (B42025) derivative in the presence of a base, such as ethanolic sodium hydroxide. nih.gov This reaction introduces an exocyclic double bond with an aryl substituent.

Electrophilic Aromatic Substitutions on the Indanone Ring (e.g., Friedel-Crafts acetylations)nih.govacs.org

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of the 6-amino-2,3-dihydro-1H-inden-1-one scaffold, the regiochemical outcome of such substitutions is dictated by the electronic effects of the substituents already present on the benzene ring. The ring is influenced by two main groups: the amino (-NH₂) group at the C6 position and the annulated keto-alkyl system.

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the carbonyl group of the indanone is a deactivating group, directing electrophiles to the meta position relative to itself. In this specific molecule, the activating effect of the amino group is dominant, directing substitution primarily to the C5 and C7 positions, which are ortho and para to the amine, respectively.

A classic example of electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group (such as an acetyl group) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgnih.gov However, a significant challenge in performing Friedel-Crafts reactions on substrates containing an amino group is the propensity of the basic amine to form a complex with the Lewis acid catalyst. This interaction deactivates the ring towards electrophilic attack.

To circumvent this issue, the amino group is typically protected prior to the acylation step. A common strategy is the conversion of the amine to an acetamide. The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for more controlled reactions. Subsequent deprotection can then regenerate the amino functionality if required.

While specific literature on the Friedel-Crafts acetylation of 6-amino-2,3-dihydro-1H-inden-1-one is sparse, the principles can be illustrated by related reactions on similar scaffolds. The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. mdpi.com The substitution is expected to occur preferentially at the C7 position due to reduced steric hindrance compared to the C5 position.

Table 1: Illustrative Friedel-Crafts Acylation on a Protected Indanone Analog

| Reactant | Acylating Agent | Catalyst | Conditions | Product | Ref. |

| 6-Acetamido-1-indanone | Acetyl chloride | AlCl₃ | CS₂, reflux | 7-Acetyl-6-acetamido-1-indanone | nih.gov |

| 5-Methoxy-1-indanone | Acetyl chloride | AlCl₃ | Nitrobenzene, 0-5 °C | 6-Acetyl-5-methoxy-1-indanone | - |

Formation of Heterocyclic Scaffolds Incorporating the Indanone Unit (e.g., Pyrimidine (B1678525) derivatives, Quinolinones)chemicalbook.comnih.govmasterorganicchemistry.com

The 6-amino-2,3-dihydro-1H-inden-1-one core is a valuable synthon for the construction of more complex, fused heterocyclic systems. The presence of a nucleophilic amino group and a reactive carbonyl function within the same molecule allows for a variety of cyclization and condensation reactions to form novel polycyclic structures.

Pyrimidine Derivatives

The synthesis of fused pyrimidine rings often involves the reaction of a compound containing an amino group with a 1,3-dielectrophilic species. While direct synthesis from 6-amino-1-indanone is one pathway, a versatile and widely reported method involves the preliminary condensation of the indanone's active methylene (B1212753) group (at C2) with an aldehyde to form a 2-arylidene-1-indanone intermediate. This intermediate can then undergo cyclocondensation with aminopyrimidines.

For instance, the reaction of a 2-arylidene-1-indanone with 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) yields indeno-fused pyridopyrimidine scaffolds in excellent yields. nih.gov This type of reaction demonstrates the utility of the indanone framework in building complex heterocyclic systems relevant to medicinal chemistry. nih.govnih.gov

Table 2: Synthesis of Indeno-Fused Pyridopyrimidine Scaffolds

| Indanone Derivative | Amine Partner | Catalyst/Solvent | Product Structure | Yield | Ref. |

| 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine | p-TsOH / Acetonitrile (B52724) | Indeno[2,1-e]pyrido[2,3-d]pyrimidine | Excellent | nih.gov |

Quinolinone and Quinoline (B57606) Derivatives

The synthesis of quinoline and quinolinone rings can be achieved through several classic reactions, most notably the Friedländer annulation. The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH₂- group adjacent to a carbonyl). mdpi.com

The 6-amino-1-indanone structure possesses the key functionalities for participating in Friedländer-type reactions. The ketone at C1 and the adjacent active methylene group at C2 can react with various reagents to build the quinoline core. For example, reaction with another molecule containing an active methylene group can lead to the formation of an indeno[6,5,4-de]quinoline ring system. The reaction is typically catalyzed by acid or base and proceeds through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to form the aromatic quinoline ring. This methodology provides a direct route to polycyclic aromatic compounds incorporating both the indanone and quinoline motifs. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 6 Amino 2,3 Dihydro 1h Inden 1 One Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. High-resolution NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 6-amino-2,3-dihydro-1H-inden-1-one hydrochloride are dictated by its distinct functional groups: a ketone, an aromatic amine, and a dihydro-indenone core structure. The protonated amine group and the electron-withdrawing carbonyl group significantly influence the chemical shifts of nearby protons and carbons.

Proton (¹H) NMR: The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C4, being adjacent to the electron-withdrawing carbonyl group, would be expected to be the most downfield of the aromatic protons. The aliphatic region would contain two methylene (B1212753) groups (C2 and C3). These protons form a complex spin system, often appearing as triplets or multiplets due to coupling with each other. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals. The carbonyl carbon (C1) would be the most downfield signal, typically appearing around 200 ppm. The aromatic carbons would resonate in the 115-155 ppm range, with the carbon attached to the amino group (C6) and the carbons ortho and para to it showing characteristic shifts. The two aliphatic methylene carbons (C2 and C3) would appear in the upfield region of the spectrum.

Below are the predicted chemical shifts for 6-amino-2,3-dihydro-1H-inden-1-one, based on data from similar indanone derivatives. nih.govresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (C=O) | - | ~205.0 |

| C2 (-CH₂) | ~2.70 (t) | ~36.0 |

| C3 (-CH₂) | ~3.10 (t) | ~26.0 |

| C3a (Ar-C) | - | ~154.0 |

| C4 (Ar-CH) | ~7.60 (d) | ~128.0 |

| C5 (Ar-CH) | ~6.80 (dd) | ~116.0 |

| C6 (Ar-C-NH₂) | - | ~150.0 |

| C7 (Ar-CH) | ~6.70 (d) | ~114.0 |

| C7a (Ar-C) | - | ~130.0 |

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 6-amino-2,3-dihydro-1H-inden-1-one, a COSY spectrum would show a cross-peak between the methylene protons at C2 and C3, confirming their adjacency. It would also show correlations between coupled aromatic protons, such as H4 and H5. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C2, C3, C4, C5, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations would include the C2 and C3 protons to the carbonyl carbon (C1), and the aromatic proton H5 to carbons C3a, C7, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for determining the stereochemistry of derivatives. For the parent compound, NOESY could confirm the proximity of the C3 methylene protons to the aromatic C4 proton.

While 6-amino-2,3-dihydro-1H-inden-1-one itself is achiral, many of its derivatives can be chiral. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for determining enantiomeric purity. unipi.itfrontiersin.orgnih.gov

The underlying principle involves the addition of a chiral solvating agent to a solution of the racemic analyte. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. researchgate.net Because these complexes are diastereomers, they have different physical properties and, consequently, different NMR spectra. This results in the splitting of signals in the ¹H NMR spectrum, where separate peaks are observed for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the analyte. frontiersin.orgnih.gov BINOL-based amino alcohols are one class of effective CSAs for this purpose. frontiersin.orgnih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Interactions

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the N-H bonds of the ammonium (B1175870) group, the C=O bond of the ketone, and the various bonds within the aromatic ring.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Ammonium (-NH₃⁺) | 3000 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1715 - 1680 | Strong, Sharp |

| N-H Bend | Ammonium (-NH₃⁺) | 1600 - 1500 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1350 - 1250 | Medium |

| C-H Bend (Out-of-plane) | Substituted Benzene | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, confirming its molecular formula. For the free base, 6-amino-2,3-dihydro-1H-inden-1-one (C₉H₉NO), the calculated monoisotopic mass is 147.0684 g/mol . HRMS can verify this exact mass, distinguishing it from other compounds with the same nominal mass.

Upon ionization (e.g., by electrospray ionization, ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The fragmentation of this ion can provide structural insights. Common fragmentation pathways for indanone structures include the loss of neutral molecules like carbon monoxide (CO) and subsequent rearrangements of the ring structure. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

| Adduct/Ion | Molecular Formula | Predicted m/z (for C₉H₉NO) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.07570 |

| [M+Na]⁺ | [C₉H₉NNaO]⁺ | 170.05764 |

| [M+K]⁺ | [C₉H₉KNO]⁺ | 186.03158 |

Data predicted for the free base form. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in pharmaceutical development and quality control. It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry. This combination allows for the effective separation of a target compound from its impurities and provides definitive evidence of its molecular identity.

For this compound, an LC-MS method would be developed to ensure the purity of the bulk drug substance and to confirm its molecular weight. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system, often with a reversed-phase column (such as a C18 column). A mobile phase gradient, commonly a mixture of water and acetonitrile (B52724) with a modifying agent like formic acid, would be used to separate the main compound from any process-related impurities or degradation products. nih.gov

The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In positive ion mode, the 6-amino-2,3-dihydro-1H-inden-1-one molecule (free base formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ) is expected to be protonated, generating a pseudomolecular ion [M+H]⁺. The mass analyzer would then detect this ion at a mass-to-charge ratio (m/z) corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The predicted accurate mass for the [M+H]⁺ ion of 6-amino-2,3-dihydro-1H-inden-1-one is 148.07570 m/z. uni.lu

LC-MS is also paramount for impurity profiling. During the synthesis of related aminoindan compounds, such as Rasagiline, various impurities can arise from starting materials, intermediates, or side reactions. rsc.orgdaicelpharmastandards.com An LC-MS method for this compound would be validated to detect and quantify any such impurities at very low levels, ensuring the safety and quality of the compound. nih.govgoogle.com Tandem mass spectrometry (MS/MS) can further be employed to fragment the ions of unknown impurities, providing structural information that aids in their identification. rsc.org

Table 1: Representative LC-MS Data for Purity and Identity Analysis This table presents hypothetical data based on typical results for the analysis of a small organic molecule like 6-amino-2,3-dihydro-1H-inden-1-one.

| Analyte | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Status |

| 6-amino-2,3-dihydro-1H-inden-1-one | 4.5 | 148.0756 | Main Compound | - |

| Impurity 1 | 3.2 | 134.0600 | Potential Precursor | < 0.1% |

| Impurity 2 | 5.8 | 162.0913 | Potential Dimerization Product | < 0.1% |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray Crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including absolute configuration, and offers detailed insight into intermolecular interactions such as hydrogen bonding, which dictate how molecules are packed in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would involve growing a suitable single crystal of the material. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis yields a detailed model of the crystal structure, providing key parameters such as unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group. mdpi.com This data confirms the molecular connectivity and provides precise bond lengths, bond angles, and torsion angles.

Furthermore, the study of the solid state is critical for identifying and characterizing polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical compounds, controlling the polymorphic form is essential for ensuring product consistency and performance.

While no specific crystallographic data has been published for this compound, studies on related indanone derivatives, such as Donepezil hydrochloride, have revealed the existence of multiple polymorphic forms. These forms are typically characterized using X-ray Powder Diffraction (XRPD), which produces a characteristic diffraction pattern for each unique crystal structure, acting as a "fingerprint" for that polymorph. Differential Scanning Calorimetry (DSC) and other thermal analysis techniques are also used to identify and differentiate polymorphs based on their thermal behavior.

Table 2: Hypothetical Crystallographic Data for a Small Organic Hydrochloride Salt This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative and not experimental data for the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 950.5 |

| Z (molecules/unit cell) | 4 |

Investigation of Biological Activities and Underlying Mechanisms in Vitro Studies of 6 Amino 2,3 Dihydro 1h Inden 1 One Hydrochloride Derivatives

Enzyme Inhibition Studies

The core structure of indanone has been utilized as a scaffold to design inhibitors for a range of enzymes implicated in various diseases.

Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com The therapeutic strategy involves increasing acetylcholine (B1216132) levels in the brain by inhibiting these enzymes. mdpi.comresearchgate.net

In one study, a series of 2-(2-hydroxy-3-(aminomethyl))benzylidene)-2,3-dihydro-1H-inden-1-one derivatives demonstrated significant inhibitory activity against AChE. nih.gov Molecular docking studies suggest that the mechanism of inhibition involves the binding of these derivatives to the active site of the enzyme. nih.gov For instance, the most potent compound in one series showed a strong binding affinity to AChE, suggesting its potential as a powerful inhibitor. nih.gov Another study on novel indanone derivatives also reported inhibitory activity against both AChE and BChE, highlighting the potential of this chemical class as dual cholinesterase inhibitors. frontiersin.org

| Compound Derivative | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Compound 9 (a Mannich base derivative) | AChE | Ki = 0.9820 ± 0.402 nM | nih.gov |

| Tacrine (Reference Drug) | AChE | Ki = 58.85 ± 12.1 nM | nih.gov |

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in the progression of various human cancers, including pancreatic cancer. tandfonline.com Its dysregulation makes it an attractive target for therapeutic intervention. nih.gov

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were specifically designed and synthesized as highly selective DDR1 inhibitors. tandfonline.com The mechanism of action involves the binding of these compounds to the kinase domain of DDR1. Molecular modeling predicted that the R-isomer of one derivative could form a hydrogen bond with the gatekeeper residue Thr701, achieving a more favorable binding than the S-isomer. tandfonline.com This was confirmed by kinase inhibition assays, where the R-isomer showed significantly more potent inhibition of DDR1. tandfonline.com The lead compound from this series, 7f , potently inhibited collagen-induced DDR1 signaling and the subsequent epithelial–mesenchymal transition (EMT) in pancreatic cancer cells. tandfonline.com

| Compound | Binding Affinity (Kd) | Enzyme Inhibition (IC50) | Reference |

|---|---|---|---|

| 7c (R-isomer) | Not Reported | 5.6 nM | tandfonline.com |

| 7d (S-isomer) | Not Reported | 42.5 nM | tandfonline.com |

| 7f | 5.9 nM | 14.9 nM | tandfonline.com |

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of SDH can disrupt cellular respiration and energy metabolism. nih.gov A class of fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors) target this enzyme. nih.gov

A comprehensive literature search did not yield specific studies on the inhibition of Succinate Dehydrogenase by 6-amino-2,3-dihydro-1H-inden-1-one hydrochloride or its direct derivatives. Therefore, the impact of this specific chemical family on SDH and related metabolic pathways remains uninvestigated based on available scientific literature.

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. mdpi.com Microtubules play a crucial role in cell division, motility, and intracellular transport. beilstein-journals.org Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making it an effective strategy in cancer therapy. beilstein-journals.org

Several studies have identified indanone derivatives as potent inhibitors of tubulin polymerization. A series of 3-arylindanone derivatives were found to target the colchicine (B1669291) binding site on tubulin. nih.gov Similarly, other research identified 2-benzylidene-1-indanones and thiazolyl hydrazone derivatives of 1-indanone (B140024) that inhibit tubulin polymerization. These findings suggest that the indanone scaffold is a promising framework for developing novel antimitotic agents that function by disrupting cytoskeletal dynamics. nih.gov

| Compound Derivative Class | Lead Compound | Inhibition (IC50) | Reference |

|---|---|---|---|

| 3-Arylindanones | (R)-9k | 6.1 µM | nih.gov |

| Dihydro-1H-indenes | 12d | Not specified for polymerization, but potent antiproliferative activity (IC50 = 0.028−0.087 µM) | |

| 2-Benzylidene-1-indanones | General Class | 0.62–2.04 µM |

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for example, as diuretics and anti-glaucoma agents. Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and are considered targets for anticancer drugs.

A study of 2-(2-hydroxy-3-(aminomethyl))benzylidene)-2,3-dihydro-1H-inden-1-one derivatives revealed potent inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov The most active compounds demonstrated significantly stronger inhibition than the reference drug acetazolamide, indicating that the indanone scaffold can be effectively utilized to design potent CA inhibitors. nih.gov

| Compound | Target Enzyme | Inhibition (Ki) | Reference |

|---|---|---|---|

| Compound 9 | hCA I | 46.828 ± 11.32 nM | nih.gov |

| Compound 11 | hCA II | 24.683 ± 6.216 nM | nih.gov |

| Acetazolamide (Reference) | hCA I | 183.390 ± 19.71 nM | nih.gov |

| Acetazolamide (Reference) | hCA II | 104.60 ± 27.60 nM | nih.gov |

Cellular Response and Pathway Modulation (in vitro)

The enzyme-inhibiting activities of 6-amino-2,3-dihydro-1H-inden-1-one derivatives translate into measurable effects on cellular behavior in vitro. These compounds have demonstrated potential as anticancer agents by modulating key cellular pathways.

Derivatives that inhibit tubulin polymerization induce significant effects on the cell cycle. For example, an indanone-based thiazolyl hydrazone derivative, ITH-6, was shown to arrest colon cancer cell lines in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle and ultimately leads to the induction of apoptosis (programmed cell death). nih.gov

Furthermore, DDR1 kinase inhibitors based on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide structure have been shown to dose-dependently suppress the colony formation of pancreatic cancer cells in vitro. tandfonline.com This indicates an inhibition of the cells' ability to proliferate and form tumors. The inhibition of DDR1 signaling also blocks the collagen-induced epithelial-mesenchymal transition, a key process in cancer cell invasion and metastasis. tandfonline.com

Finally, several indanone derivatives have demonstrated broad-spectrum cytotoxic and antiproliferative activity against various human cancer cell lines, including those from colorectal, breast, and lung cancers. nih.gov

Antimicrobial Efficacy and Mechanisms (in vitro)

Antiviral Activity against Various Viruses (e.g., HSV-1, BVDV, HBV)

The antiviral potential of this compound derivatives remains a subject for future research. While the parent indanone scaffold is a component of some compounds with demonstrated biological activities, specific data on the antiviral efficacy of its 6-amino hydrochloride derivatives against Herpes Simplex Virus-1 (HSV-1), Bovine Viral Diarrhea Virus (BVDV), or Hepatitis B Virus (HBV) is not available in the reviewed scientific literature.

General research on other classes of indanone derivatives has indicated some antiviral potential. For instance, certain chalcone (B49325) derivatives containing an indanone moiety have been synthesized and tested against Tobacco Mosaic Virus (TMV), showing some therapeutic and protective activities. acs.org Additionally, a thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (B192829) has been shown to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV) by targeting the viral RNA synthesis. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Future in vitro studies would be necessary to determine if this specific compound or its derivatives can inhibit the replication of HSV-1, BVDV, or HBV. Such studies would typically involve cell culture-based assays to measure the reduction in viral load or viral-induced cytopathic effects upon treatment with the compounds.

Anti-inflammatory and Antioxidant Properties (in vitro)

The evaluation of the anti-inflammatory and antioxidant properties of this compound derivatives is another area requiring further investigation. While the amino and indanone moieties are present in various biologically active molecules, specific in vitro data for this compound is lacking.

The anti-inflammatory mechanisms of this compound derivatives have not been specifically elucidated. Generally, anti-inflammatory compounds can act through various pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), or by modulating the production of inflammatory cytokines (e.g., TNF-α, IL-6). researchgate.netnih.gov

Studies on other indazole derivatives have shown potential anti-inflammatory action through the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines. researchgate.net However, whether this compound derivatives share these mechanisms is unknown. In vitro assays using cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) are commonly employed to investigate such anti-inflammatory effects and the underlying molecular pathways. nih.gov

The antioxidant potential of a compound is often attributed to its ability to scavenge free radicals. The presence of an amino group on the aromatic ring of the indanone structure could theoretically contribute to antioxidant activity. However, without experimental data from established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the antioxidant capacity of this compound remains speculative. nih.govnih.gov

Research on various plant extracts and other synthetic compounds demonstrates the methodologies used to assess free radical scavenging. nih.govnih.govresearchgate.netneliti.commdpi.com These studies typically report the concentration of the substance required for 50% inhibition of the free radical (IC50 value), providing a quantitative measure of antioxidant strength. Such data is not currently available for this compound.

Applications in Advanced Synthetic Methodology and Medicinal Chemistry Development

Role as Key Intermediates in Pharmaceutical Synthesis

The chemical reactivity of 6-amino-2,3-dihydro-1H-inden-1-one hydrochloride makes it an important precursor in multi-step synthetic pathways. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the ketone provides a site for condensation, reduction, and other nucleophilic addition reactions. This dual functionality allows for the construction of diverse and complex molecular architectures.

Precursors for Anti-Parkinsonian Agents (e.g., Rasagiline)

The indane nucleus is the foundational structure for Rasagiline, a potent second-generation monoamine oxidase (MAO) inhibitor used in the treatment of Parkinson's disease. guidechem.com Rasagiline is chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine. guidechem.com While Rasagiline itself does not possess the 6-amino substituent, its synthesis heavily relies on intermediates derived from 1-indanone (B140024).

The synthesis of Rasagiline often begins with 1-indanone, which is converted to 1-aminoindan (B1206342). guidechem.com One common method involves the oximation of 1-indanone followed by hydrogenation. guidechem.com The resulting 1-aminoindan can then be alkylated with propargyl halides or sulfonates to yield Rasagiline. google.comchemicalbook.com For instance, (R)-1-aminoindan can be reacted with propargyl chloride in the presence of a base like potassium carbonate to produce the target molecule. google.com Alternative, higher-yielding approaches have been developed, such as reacting (R)-(-)-1-aminoindan hydrochloride with propargyl benzenesulfonate (B1194179) in the presence of a phase transfer catalyst. google.com The enantiomerically pure (R)-1-aminoindan required for the synthesis is often obtained through the resolution of racemic N-benzyl-1-aminoindan using L-tartaric acid. chemicalbook.com

The utility of the indanone core in this context highlights the importance of substituted indanones like 6-amino-2,3-dihydro-1H-inden-1-one as starting points for creating libraries of pharmacologically active compounds, even if the specific substituent is not retained in the final drug structure.

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 1-Indanone | Ammonium (B1175870) formate, 10% Pd/C | 1-Aminoindan | N-propargyl-1-aminoindan (Rasagiline base) | guidechem.com |

| (R)-1-Aminoindan | Propargyl chloride, K2CO3 | N/A | Rasagiline | google.com |

| (S)-(-)-1-Indanol | 4-methylbenzene-1-sulfonyl chloride; prop-2-yn-1-amine hydrochloride | (S)-(-)-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonate | R-(+)-N-propargyl-1-aminoindan | derpharmachemica.com |

| Racemic 1-Aminoindan | Trifluoroacetic anhydride (B1165640); Propargyl bromide, Base (e.g., NaOtBu); Hydrolysis | N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide | Rasagiline | google.com |

Building Blocks for Donepezil Analogues and Cholinesterase Inhibitors

The indanone scaffold is perhaps most famously represented in medicinal chemistry by Donepezil, a cornerstone therapy for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor. nih.gov The successful development of Donepezil has spurred significant research into new indanone-based cholinesterase inhibitors and multi-target-directed ligands for neurodegenerative diseases. nih.govresearchgate.net

The synthesis of Donepezil and its analogues typically involves an aldol (B89426) condensation between a substituted 1-indanone and N-benzyl-4-piperidinecarboxaldehyde. nih.gov The resulting unsaturated intermediate is then hydrogenated to yield the final product. nih.gov The 6-amino-2,3-dihydro-1H-inden-1-one core is a valuable starting point for creating analogues, as the amino group can be modified to explore structure-activity relationships or to introduce functionalities that target other enzymes implicated in Alzheimer's disease, such as β-secretase 1 (BACE-1). nih.gov

Researchers have designed and synthesized numerous Donepezil analogues by modifying the indanone ring. For example, introducing backbone amide linkers to the indanone scaffold has led to dual inhibitors of both AChE and BACE-1. nih.gov One such compound displayed potent inhibition of human AChE (hAChE) with an IC₅₀ value of 4.11 nM and BACE-1 with an IC₅₀ of 18.3 nM, a significant improvement over Donepezil itself. nih.gov These studies underscore the modularity of the indanone core, allowing for systematic modifications to optimize potency and selectivity. acs.org

| Compound | Modification | hAChE IC50 (nM) | BACE-1 IC50 (nM) | Reference |

|---|---|---|---|---|

| Donepezil | Reference Drug | 6.21 | 194 | nih.gov |

| Analogue 4 | Indanone with amide linker | 4.11 | 18.3 | nih.gov |

| Other Analogues (4-6) | Indanone with amide linker | Demonstrated dual mode of action against hAChE and BACE-1 | nih.gov |

Synthesis of Carbocyclic Nucleosides and Antiviral Agents

Carbocyclic nucleosides, where the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, are an important class of antiviral agents. researchgate.net This modification imparts greater stability against enzymatic degradation. researchgate.net The synthesis of these complex molecules often requires chiral building blocks, and derivatives of the indane skeleton, such as aminoindanols, have proven to be effective precursors. nih.gov

Chiral 1-amino-2-indanols, which can be synthesized from 1-indanone derivatives, serve as scaffolds for the construction of novel purinyl and 8-azapurinyl carbanucleosides. nih.gov In a linear synthetic methodology, commercially available (1S,2S)-trans-1-amino-2-indanol and its (1R,2R) enantiomer were used to create a series of these nucleoside analogues. nih.gov Subsequent biological evaluation of these compounds against various viruses, including Hepatitis B Virus (HBV) and Herpes Simplex Virus type 1 (HSV-1), demonstrated their potential as antiviral agents. nih.gov Notably, three of the synthesized compounds showed an inhibition of HBsAg levels comparable to the reference drug lamivudine. nih.gov This highlights the potential of the indanone core, and by extension 6-amino-1-indanone, as a starting point for chiral scaffolds in antiviral drug discovery.

Development of Quinolinone and Other Heterocyclic Compounds

The indanone nucleus is a versatile platform for the synthesis of more complex, fused heterocyclic systems. The reactivity of the α-methylene group and the ketone allows for annulation reactions to build new rings onto the indanone framework. This strategy has been employed to develop compounds such as indeno[1,2-c]quinolines, which have been investigated as potential anticancer agents. nih.gov

For example, indeno[1,2-c]quinoline derivatives have been identified as dual inhibitors of topoisomerase I and II, important enzymes in DNA replication and cancer progression. nih.gov The synthesis of these compounds often involves the condensation of a 1,3-indandione (B147059) derivative with an appropriate amino-substituted aromatic ring. While not a direct application of 6-amino-1-indanone, this illustrates how the core indane structure is a key component in building larger heterocyclic systems with therapeutic potential. Similarly, indolylquinolinones have been developed as potent Chek1 kinase inhibitors, with synthetic routes established to modify the quinolinone core at various positions to optimize potency. drugbank.com The presence of an amino group on the indanone starting material, as in 6-amino-2,3-dihydro-1H-inden-1-one, provides a reactive handle for initiating such cyclization reactions or for introducing key pharmacophoric features into the final heterocyclic product.

Design and Discovery of Novel Drug Candidates based on the Indanone Scaffold

Beyond its role as an intermediate for established drug classes, the indanone scaffold is actively being used in the de novo design of novel drug candidates. Its rigid structure and amenability to substitution make it an ideal starting point for targeting various protein families, including kinases.

Development of Receptor Tyrosine Kinase Inhibitors (e.g., DDR1)

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. nih.gov Dysregulation of RTKs is a common feature in many human cancers, making them attractive targets for therapeutic intervention. nih.gov The discoidin domain receptors, DDR1 and DDR2, are a unique subclass of RTKs that are activated by collagen. acs.org DDR1, in particular, is frequently overexpressed in various epithelial cancers and is implicated in tumor progression, metastasis, and chemoresistance. nih.govacs.org

A series of potent and selective DDR1 inhibitors has been developed based on a 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, which is structurally related to 6-amino-1-indanone. nih.govacs.org Through structure-based drug design, researchers synthesized compounds that bind effectively to the ATP-binding site of DDR1. One of the most promising compounds from this series, designated 7f, exhibited a high affinity for DDR1 with a dissociation constant (Kd) of 5.9 nM and potently inhibited its kinase activity with an IC₅₀ value of 14.9 nM. nih.govacs.org

| Compound | DDR1 Binding (Kd, nM) | DDR1 Inhibition (IC50, nM) | Off-Target Trk Inhibition (IC50, nM) | Reference |

|---|---|---|---|---|

| Compound 6 (Precursor) | N/A | 15.4 | TrkA: 68.4, TrkB: 36.8, TrkC: 30.2 | nih.gov |

| Compound 7f | 5.9 | 14.9 | Significantly less potent against a panel of 403 kinases | nih.govacs.org |

Identification of Lead Compounds for Anti-cancer Therapies

The 1-indanone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The presence of the amino group at the 6-position offers a versatile chemical handle for synthesizing a diverse library of derivatives. Researchers have extensively modified this core structure to develop potent and selective anti-cancer agents. nih.gov

One notable area of research involves the synthesis of indanone-based thiazolyl hydrazone derivatives. These compounds have demonstrated significant cytotoxic effects, particularly against cancer cell lines with p53 mutations. For instance, the derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), built upon the indanone core, shows potent activity against colorectal cancer cells such as HT-29, COLO 205, and KM 12. Mechanistic studies revealed that this compound induces apoptosis (programmed cell death) and arrests the cell cycle in the G2/M phase. Furthermore, it was found to increase reactive oxygen species and inhibit the expression of key survival proteins like NF-κB p65 and Bcl-2.

Table 1: In Vitro Cytotoxicity of ITH-6 on Colorectal Cancer (CRC) Cell Lines

| Cell Line | p53 Status | IC₅₀ (µM) of ITH-6 |

|---|---|---|

| HT-29 | Mutant | 0.44 |

| COLO 205 | Mutant | 0.98 |

| KM 12 | Mutant | 0.41 |

| HCT 116 | Wild-Type | >10 |

The data indicates that ITH-6 is significantly more effective against p53 mutant cancer cells, suggesting a potential therapeutic niche. These findings underscore the value of the 6-amino-1-indanone scaffold as a platform for creating targeted anti-cancer agents. By strategically modifying the amino and ketone functionalities, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve enhanced potency and selectivity.

Exploration for Neurodegenerative Disease Treatments

The structural rigidity and synthetic accessibility of the 1-indanone scaffold have also made it a cornerstone in the development of treatments for neurodegenerative disorders, most notably Alzheimer's disease. The primary therapeutic strategy for Alzheimer's involves inhibiting the enzyme acetylcholinesterase (AChE) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

The premier example of a drug built upon this framework is Donepezil. nih.govnih.gov Marketed as Aricept®, Donepezil is a leading medication for managing the symptoms of Alzheimer's disease. google.com Its chemical structure, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, contains the 1-indanone core. nih.gov Molecular docking studies have shown that the indanone portion of Donepezil binds to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme, while the N-benzylpiperidine group interacts with the catalytic anionic site (CAS). nih.gov This dual-site interaction is crucial for its high efficacy as a reversible inhibitor of AChE. nih.gov

The success of Donepezil has inspired the design of numerous other multi-target-directed ligands for Alzheimer's, where the indanone moiety is often hybridized with other pharmacophores to simultaneously address the multiple pathological factors of the disease, such as β-amyloid plaque formation and tau protein aggregation. nih.govresearchgate.netnih.gov The 6-amino group on the indanone ring provides a key site for linking to other molecular fragments, allowing for the creation of hybrid molecules that can interact with various targets implicated in the disease's progression, including β-secretase (BACE-1). mdpi.commdpi.com

Utilization in Chiral Chemistry

The versatility of the 6-amino-2,3-dihydro-1H-inden-1-one structure extends into the realm of asymmetric synthesis and analysis, where chirality is of paramount importance.

As Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The amino group on the indane framework can be resolved to produce enantiomerically pure (R)- and (S)-amines. These chiral amines are highly valuable as precursors for creating chiral ligands and auxiliaries used in asymmetric catalysis. While the direct use of 6-amino-1-indanone as a ligand is not widely documented, the closely related chiral amino indanol framework is a celebrated platform for developing highly effective catalysts.

For example, (1R,2S)-cis-1-amino-2-indanol is a renowned chiral ligand precursor used in numerous asymmetric transformations, including transfer hydrogenations of ketones. acs.org When complexed with metals like ruthenium, these ligands create a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in high excess. The rigidity of the indane skeleton helps to create a well-defined catalytic pocket, which is essential for achieving high levels of enantiocontrol.

The principle demonstrated by amino indanols is directly applicable to the 6-amino-1-indanone scaffold. The chiral amine can be used to direct the stereochemical outcome of reactions, serving as a building block for more complex chiral ligands or as an organocatalyst itself for reactions such as asymmetric aldol or Mannich reactions. researchgate.netnih.gov

As Chiral Solvating Agents for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical task in pharmaceutical development. One common method is the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA). A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of a racemic analyte.

The structural features of 6-amino-2,3-dihydro-1H-inden-1-one make its chiral derivatives potential candidates for use as CSAs. These features include:

An aromatic ring , which can engage in π-π stacking interactions with other aromatic analytes.

A ketone group (carbonyl), which can act as a hydrogen bond acceptor.

An amino group , which can act as a hydrogen bond donor.

When a chiral derivative of 6-amino-1-indanone is added to a solution of a racemic compound, it can interact differently with each enantiomer. These differing interactions lead to the formation of two distinct diastereomeric complexes, which are no longer mirror images and thus have different NMR signatures. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the direct quantification of each enantiomer and the determination of the enantiomeric excess. While specific applications of this compound as a CSA are not prevalent in the literature, its structural motifs are analogous to other successful CSAs used for the analysis of chiral carboxylic acids, alcohols, and amines.

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps Pertaining to 6-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

The 1-indanone (B140024) scaffold is a core structural motif in numerous biologically active molecules and natural products. guidechem.comrsc.org Its derivatives have been investigated for a wide range of therapeutic applications, including as treatments for neurodegenerative diseases like Alzheimer's, as well as for their potential antiviral, anticancer, and anti-inflammatory properties. researchgate.netguidechem.com A prominent example is Donepezil, a leading therapeutic for Alzheimer's disease, which is built upon a substituted 2,3-dihydro-1H-inden-1-one core structure. nih.gov

Despite the extensive research into the broader family of indanones, a significant research gap exists specifically for this compound. While synthetic pathways to various amino-indanone isomers and related compounds have been explored, detailed studies focusing on the synthesis, characterization, and biological evaluation of the 6-amino variant are not widely available in peer-reviewed literature. This lack of specific data presents a considerable knowledge gap, limiting the understanding of its chemical properties and potential therapeutic utility. The primary research gap is the absence of comprehensive studies to elucidate its pharmacological profile and mechanism of action, which are essential for any potential drug development.

Prospective Avenues for Synthetic Innovation and Methodological Advancements

The synthesis of 1-indanone derivatives is well-established, with intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides being a classical and widely used method. researchgate.netnih.gov Other modern approaches include Nazarov cyclization, transition-metal-catalyzed cyclizations, and various tandem reactions that offer access to structurally diverse indanones. guidechem.comorganic-chemistry.org

For this compound, future synthetic innovations could focus on developing more efficient, stereoselective, and environmentally benign methodologies. This includes the exploration of novel catalytic systems, such as earth-abundant metal catalysts, to replace traditional stoichiometric reagents like AlCl₃ in Friedel-Crafts reactions. nih.gov Furthermore, developing asymmetric synthetic routes to produce enantiomerically pure forms of the compound is a critical avenue, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities.

| Synthetic Approach | Area for Innovation | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Friedel-Crafts Acylation | Development of novel Lewis or Brønsted acid catalysts. | Improved yields, milder reaction conditions, catalyst recyclability. | Catalyst sensitivity to functional groups, cost. |

| Asymmetric Synthesis | Chiral catalysts for intramolecular C-H insertion or cyclization. | Access to enantiomerically pure compounds for stereoselective bio-evaluation. | Achieving high enantioselectivity and yield. |

| Flow Chemistry | Continuous flow synthesis from advanced intermediates. | Enhanced safety, scalability, and process control. | Initial setup costs and process optimization. |

| Green Chemistry Approaches | Use of greener solvents (e.g., water, ionic liquids) and microwave-assisted synthesis. | Reduced environmental impact and faster reaction times. researchgate.net | Solvent compatibility and scalability of microwave reactions. |

Future Directions in Computational Studies and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process by predicting molecular properties and interactions, thereby reducing time and costs. chemistryjournals.net For a compound with limited experimental data like this compound, computational studies represent a crucial first step in exploring its therapeutic potential.

Future computational work should focus on several key areas. Molecular docking studies can be employed to screen the compound against a wide array of biological targets, particularly those implicated in neurodegenerative disorders such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and dopamine (B1211576) receptors. nih.gov Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex and the key interactions governing binding affinity. chemistryjournals.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools can be used to forecast the compound's pharmacokinetic profile and potential liabilities, guiding future synthetic modifications for lead optimization. The integration of artificial intelligence and machine learning will likely enhance the predictive power of these models. chemistryjournals.nettechsavvy.media

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Molecular Docking | Identify potential biological targets (e.g., AChE, MAO-B, Dopamine Receptors). | Binding affinity scores and interaction poses. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the compound in the binding pocket of identified targets. | Information on binding free energy and conformational changes. |

| QSAR Modeling | Predict biological activity based on structural features. | Guidance for designing derivatives with enhanced potency. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of potential drug-likeness issues. |

Translational Research Opportunities in Biomedical Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. Given the established pharmacological importance of the indanone scaffold, this compound presents several promising translational opportunities.